4-ethoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide
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Overview
Description
4-ethoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide is a synthetic organic compound characterized by its unique chemical structure, which includes an ethoxy group, a benzamide moiety, and an isoindoline-1,3-dione core
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets in a variety of ways, often resulting in changes that lead to their various biological activities .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects contribute to the diverse biological and clinical applications of indole derivatives .
Result of Action
Given the broad-spectrum biological activities of indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Condensation Reaction: An aromatic primary amine reacts with a maleic anhydride derivative to form the isoindoline-1,3-dione scaffold.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are used in substitution reactions.
Major Products Formed
Scientific Research Applications
4-ethoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide: Lacks the ethoxy group, which may influence its reactivity and biological activity.
4-methoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide: Contains a methoxy group instead of an ethoxy group, potentially altering its chemical properties.
Uniqueness
4-ethoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide is unique due to the presence of the ethoxy group, which can impact its solubility, reactivity, and interaction with biological targets .
Properties
IUPAC Name |
4-ethoxy-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-3-24-13-7-4-11(5-8-13)16(21)19-12-6-9-14-15(10-12)18(23)20(2)17(14)22/h4-10H,3H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCDYCQSQOSUPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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